REACTION_CXSMILES
|
[OH-].[Na+].C([O:5][C:6]([C:8]1[CH:9]=[N:10][C:11]2[C:16]([C:17]=1[Cl:18])=[N:15][C:14]([O:19][CH3:20])=[CH:13][CH:12]=2)=[O:7])C>O1CCCC1.O>[Cl:18][C:17]1[C:16]2[C:11](=[CH:12][CH:13]=[C:14]([O:19][CH3:20])[N:15]=2)[N:10]=[CH:9][C:8]=1[C:6]([OH:7])=[O:5] |f:0.1|
|
Name
|
|
Quantity
|
5.86 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1C=NC2=CC=C(N=C2C1Cl)OC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
After 15 hours stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
tetrahydrofuran is removed
|
Type
|
TEMPERATURE
|
Details
|
the aqueous layer is cooled down to 0° C.
|
Type
|
ADDITION
|
Details
|
the pH is adjusted to 3 by the addition of a 2N hydrochloric acid aqueous solution
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate is collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=NC2=CC=C(N=C12)OC)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.9 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |